Scopine Di(2-thienylglycolate)-D3
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Overview
Description
Scopine Di(2-thienylglycolate)-D3 is a chemical compound with the molecular formula C18H19NO4S2 and a molecular weight of 377.48 g/mol . It is also known by its synonym, 2-Thiopheneacetic acid, alpha-hydroxy-alpha-2-thienyl-, 9-methyl-3-oxa-9-azatricyclo[3.3.1.0]nonane . This compound is of interest in various scientific fields due to its unique chemical structure and properties.
Preparation Methods
The preparation of Scopine Di(2-thienylglycolate)-D3 involves synthetic routes that typically include the reaction of scopine with 2-thiopheneacetic acid derivatives under specific conditions . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities .
Chemical Reactions Analysis
Scopine Di(2-thienylglycolate)-D3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified scopine derivatives with altered functional groups .
Scientific Research Applications
Scopine Di(2-thienylglycolate)-D3 has a wide range of scientific research applications. In chemistry, it is used as a reference standard for pharmaceutical testing and as a reagent in organic synthesis . In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological targets . Industrially, it may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Scopine Di(2-thienylglycolate)-D3 involves its interaction with specific molecular targets and pathways in biological systems . It may act on muscarinic receptors or other cellular targets, leading to various physiological effects . The exact pathways and molecular targets involved can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Scopine Di(2-thienylglycolate)-D3 can be compared with other similar compounds, such as tiotropium bromide and other scopine derivatives . These compounds share structural similarities but may differ in their specific chemical properties and biological activities . The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
Properties
Molecular Formula |
C18H19NO4S2 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
[(1S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate |
InChI |
InChI=1S/C18H19NO4S2/c1-19-11-8-10(9-12(19)16-15(11)23-16)22-17(20)18(21,13-4-2-6-24-13)14-5-3-7-25-14/h2-7,10-12,15-16,21H,8-9H2,1H3/t10?,11-,12+,15-,16?/m1/s1/i1D3 |
InChI Key |
VPJFFOQGKSJBAY-CSJLUHKSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1[C@@H]2CC(C[C@H]1C3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O |
Origin of Product |
United States |
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